1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol (CAS 1031659-70-7) is a para-substituted phenyl ethan-1-ol derivative incorporating a morpholine-4-sulfonyl pharmacophoric group, with molecular formula C₁₂H₁₇NO₄S and a molecular weight of 271.33 g/mol. The compound is commercially available as both the racemic mixture and enantiopure (R) and (S) forms, with a typical purity specification of 95%.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
Cat. No. B12095600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)O
InChIInChI=1S/C12H17NO4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-5,10,14H,6-9H2,1H3
InChIKeyRUOCEIMBBZEJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol: Procurement-Relevant Physicochemical Identity for Research Selection


1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol (CAS 1031659-70-7) is a para-substituted phenyl ethan-1-ol derivative incorporating a morpholine-4-sulfonyl pharmacophoric group, with molecular formula C₁₂H₁₇NO₄S and a molecular weight of 271.33 g/mol . The compound is commercially available as both the racemic mixture and enantiopure (R) and (S) forms, with a typical purity specification of 95% . Its computed partition coefficient (CLogP) is 0.554, reflecting moderate lipophilicity balanced by the polar sulfonamide and alcohol functionalities . The compound is classified as a Building Block within the Aliphatic Alcohols subclass and is supplied with analytical characterization data for use as a synthetic intermediate in medicinal chemistry programs .

Why 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol Cannot Be Replaced by Generic Morpholinosulfonyl Analogs


The morpholinosulfonyl phenyl scaffold appears in diverse research contexts—from LSD1 inhibitors such as SP2509 (IC₅₀ 13 nM) to triple-negative breast cancer-active 4-(phenylsulfonyl)morpholine derivatives like GL24 (IC₅₀ 0.90 µM in MDA-MB-231 cells) [1]—but the specific functional group attached at the para-phenyl position (alcohol vs. ketone vs. amine vs. boronic acid) fundamentally determines synthetic utility, physicochemical properties, and biological profile. Direct substitution of 1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol with the corresponding ketone (CAS 58722-35-3, logP 0.857) [2] or amine (CAS 1212347-51-7) alters hydrogen-bond donor/acceptor capacity, metabolic susceptibility, and the accessible chemical space for downstream derivatization. The chiral secondary alcohol also serves as a stereochemically defined handle for asymmetric synthesis or chiral resolution, a feature absent in the corresponding ketone . Procurement decisions must therefore be driven by the specific functional group requirements of the target synthesis or screening cascade rather than scaffold-level similarity.

Quantitative Differentiation Evidence: 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol vs. Closest Analogs


Functional Group Differentiation: Secondary Alcohol vs. Ketone in Solubility and Synthetic Versatility

The target compound's secondary alcohol functional group provides a hydrogen-bond donor (HBD) count of 1, while the corresponding ketone analog (1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one, CAS 58722-35-3) has an HBD count of 0 . This single HBD difference alters both the compound's solubility profile and its capacity for intermolecular interactions with biological targets. The alcohol can serve as a handle for esterification, etherification, or oxidation reactions, providing synthetic entry points unavailable with the ketone . Furthermore, the alcohol is commercially available as both racemate and single enantiomers (R and S), enabling stereochemical control in downstream synthesis, a capability not offered by the achiral ketone .

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Lipophilicity Differentiation: Lower LogP of the Alcohol vs. the Ketone Analog

The target alcohol compound exhibits a computed LogP of 0.457 compared to a LogP of 0.857 for the corresponding ketone, 1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one . This represents a ~0.4 log unit reduction in lipophilicity, attributable to the replacement of the ketone carbonyl (hydrogen-bond acceptor only) with a secondary alcohol (both hydrogen-bond donor and acceptor). In medicinal chemistry programs where modulating LogP within a narrow optimal range (typically 1–3) is critical for balancing permeability and solubility, this 0.4 log unit difference can be decision-relevant for hit-to-lead optimization [1].

ADME Profiling Drug Design Physicochemical Optimization

Scaffold-Level Biological Activity: Morpholinosulfonyl Phenyl Derivatives Exhibit Target-Class Potency Ranges

While direct biological activity data for 1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol itself are not publicly reported in peer-reviewed literature, the morpholinosulfonyl phenyl scaffold has demonstrated potent activity across multiple target classes when incorporated into elaborated structures. 4-(Phenylsulfonyl)morpholine derivatives have shown triple-negative breast cancer cell growth inhibition with the lead compound GL24 achieving an IC₅₀ of 0.90 µM in MDA-MB-231 cells [1]. In a separate chemotype, 8-(morpholine-4-sulfonyl)-pyrrolo[3,4-c]quinoline-1,3-diones function as caspase-3 inhibitors with IC₅₀ values in the 3–10 nM range [2]. These data establish the scaffold's capacity to deliver potent target engagement when appropriately elaborated, with the alcohol functional group of the title compound offering a specific synthetic entry point distinct from the ketone or amine analogs .

Kinase Inhibition Epigenetics Drug Discovery

Chiral Differentiation: Enantiopure Forms Enable Stereochemically Defined Synthesis

The title compound is commercially available in enantiopure forms: (1R)-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol (CAS 1212130-12-5, Enamine EN300-87789) and (1S)-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol (Enamine EN300-87788), both at 95% purity [1]. This contrasts with the ketone analog (CAS 58722-35-3), which lacks a chiral center and is available only as an achiral building block, and with the amine analog (CAS 1212347-51-7), which has a different hydrogen-bonding profile (HBD = 2 from primary amine vs. HBD = 1 from alcohol) . The availability of defined enantiomers allows procurement strategies aligned with asymmetric synthesis or chiral pool approaches, avoiding the need for costly and time-consuming chiral resolution steps downstream.

Asymmetric Synthesis Chiral Resolution Stereochemistry

Procurement-Validated Application Scenarios for 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol


Medicinal Chemistry Hit-to-Lead Optimization Requiring a Chiral Secondary Alcohol Building Block

When a medicinal chemistry program has identified the morpholinosulfonyl phenyl scaffold as a productive pharmacophore (e.g., from screening libraries yielding caspase-3 inhibitors in the 3–10 nM range or TNBC-active compounds with sub-micromolar potency [1]), and the SAR hypothesis requires a hydrogen-bond donor at the benzylic position for target engagement, 1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-ol provides the requisite secondary alcohol functionality (HBD = 1) that is absent in the ketone analog [2]. The lower LogP (0.457 vs. 0.857 for the ketone) [3] further supports selection when reducing lipophilicity is a concurrent optimization goal. Procurement of enantiopure (R) or (S) forms enables exploration of stereochemistry-dependent potency without downstream chiral resolution .

Diversity-Oriented Synthesis (DOS) or Fragment-Based Drug Discovery Using the Alcohol as a Synthetic Hub

The secondary alcohol can be diversified through esterification (to form ester prodrugs or acyl derivatives), etherification (to introduce lipophilic or polar tails), oxidation (to generate the ketone if needed for SAR comparison), or dehydration (to form alkenes for further functionalization) . This synthetic versatility makes the compound a privileged intermediate for DOS libraries where a single building block can yield multiple chemotypes. In fragment-based approaches, the compound can also serve as a control fragment containing both the morpholinosulfonyl recognition element and a hydroxyl HBD/HBA probe, contrasting with fragments that only present the morpholinosulfonyl group without a hydrogen-bond donor [1].

Asymmetric Synthesis of Sulfonamide-Containing Chiral Ligands or API Intermediates

For programs synthesizing chiral sulfonamide-containing active pharmaceutical ingredients (APIs) or chiral ligands for asymmetric catalysis, the commercial availability of both enantiopure (R) and (S) forms of the alcohol at 95% purity from Enamine provides a defined stereochemical starting point. This contrasts with using the achiral ketone followed by asymmetric reduction, which requires additional development of enantioselective conditions and chiral analytical methods. The 95% purity specification with supporting analytical data (NMR, HPLC) ensures batch-to-batch consistency suitable for GLP toxicology batch synthesis or lead optimization campaigns [1].

Physicochemical Property Benchmarking in Sulfonamide-Based Compound Series

When establishing structure-property relationships (SPR) within a morpholinosulfonyl phenyl series, the alcohol compound serves as a defined reference point with LogP = 0.457, HBD = 1, HBA = 4, and Fsp³ = 0.5 . These values can be compared directly with the ketone (LogP 0.857, HBD 0) [1], the amine (HBD 2), and the des-methyl analog (4-(morpholinosulfonyl)phenyl)methanol to quantify the impact of benzylic oxidation state on solubility, permeability, and metabolic stability. This systematic benchmarking enables data-driven selection of the optimal building block for a given property profile without relying on vendor claims or anecdotal evidence [2].

Quote Request

Request a Quote for 1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.